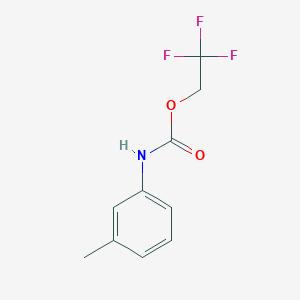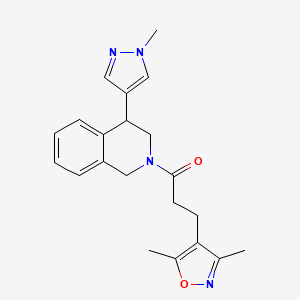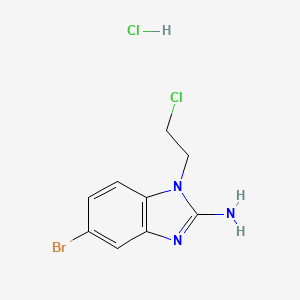
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (TFEC) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of uses due to its unique properties. TFEC is an important reagent in organic synthesis and can be used as a catalyst, a reactant, or a protective group. It is also used in a variety of biochemical and physiological experiments, making it a valuable tool for scientists. We will also discuss potential future directions for TFEC research.
Applications De Recherche Scientifique
Chemical Analysis Techniques
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used in the development of high-performance liquid chromatographic techniques for the determination of carbamate insecticides. A study described a method involving post-column fluorometric labeling for the detection of N-Methyl carbamate insecticides and carbamate metabolites at nanogram levels. This technique demonstrated high resolution, sensitivity, and selectivity, essential for analyzing multicarbamate insecticide residues (R. T. Krause, 1979).
Chiral Stationary Phases in Chromatography
Research on 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases for high-performance liquid chromatographic enantioseparation, is relevant. These studies have shown that certain derivatives exhibit excellent chiral recognition abilities, highlighting their importance in the resolution of racemates and contributing to the advancement of chiral drug analysis (B. Chankvetadze et al., 1997).
Material Science
In material science, the synthesis and characterization of novel carbazole-based ligands and their europium(III) complexes for potential luminescence applications have been explored. Studies demonstrated that these complexes exhibit intense red emission under blue-light excitation, suggesting their utility as visible-light excitable red phosphors. This research opens pathways for developing advanced materials for lighting and display technologies (P. He et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, the investigation into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has highlighted the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such research provides valuable insights into developing new methodologies for introducing fluoromethyl groups into organic compounds, enhancing their properties and applications (T. Koike & M. Akita, 2016).
Fluorescent Detection of Explosives
The development of fluorescent poly(2,7-carbazole) polymers for the detection of explosive compounds like TNT and DNT showcases an application in security and surveillance. These polymers exhibit high sensitivity and recyclability in fluorescence quenching, attributed to their strong electron-donating capabilities and the structural design that minimizes interchain interactions. Such materials are promising for sensitive and rapid detection of hazardous substances (Heran Nie et al., 2011).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJEFXWCQWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2830848.png)



![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)







